molecular formula C21H26N6O5 B2926690 N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251626-63-7

N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2926690
CAS RN: 1251626-63-7
M. Wt: 442.476
InChI Key: ANVKZNOUMOKJRB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H26N6O5 and its molecular weight is 442.476. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Research has demonstrated the potential of compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide in the synthesis of heterocycles with anticancer and antimicrobial properties. For example, the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating antipyrin-4-yl or antipyrin-4-ylcarboxamide moieties has been explored, revealing some compounds with promising anticancer and antimicrobial activities. These compounds' structures were elucidated using various spectral data, highlighting their potential in scientific research applications (Riyadh, Kheder, & Asiry, 2013).

Antioxidant Properties

The antioxidant properties of pyrazole-acetamide derivatives have also been studied, revealing significant activity in vitro. These studies used IR, NMR, and mass spectroscopy for characterization, and the compounds exhibited promising antioxidant activities in assays like DPPH, ABTS, and FRAP. The findings suggest that such compounds, including those structurally similar to N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, could have potential applications in developing antioxidant agents (Chkirate et al., 2019).

Synthesis of Novel Heterocycles

The facile synthesis and antimicrobial evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazines and related heterocycles have shown these compounds to exhibit promising results against various bacterial and fungal strains. Such research underscores the value of exploring the synthesis of new compounds for antimicrobial applications, potentially including variations on N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (Abd ul‐Malik et al., 2021).

Insecticidal Properties

The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment as insecticidal agents against the cotton leafworm, Spodoptera littoralis, reveal the potential of such compounds in agricultural applications. This research may inspire further studies on related compounds, including N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, for pest control solutions (Fadda et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-30-16-4-3-15(13-17(16)31-2)5-6-22-18(28)14-27-21(29)26-8-7-23-19(20(26)24-27)25-9-11-32-12-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVKZNOUMOKJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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